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molecular formula C12H9NO B1200821 3-Aminodibenzofuran CAS No. 4106-66-5

3-Aminodibenzofuran

Cat. No. B1200821
M. Wt: 183.21 g/mol
InChI Key: GHQCIALFYKYZGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07157488B2

Procedure details

Combine 3-nitrodibenzofuran (22.0 g, 0.1 mol) and Raney nickel (2.75 g), and ethanol (365 ml) and hydrogenate at room temperature and 40 psi (276 kPa). After 18 hours, filter and concentrate the filtrate to residue. Chromatograph the residue eluting with 9:1 hexane:EtOAc to give the title compound.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
2.75 g
Type
catalyst
Reaction Step Two
Quantity
365 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]2[C:11]3[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=3[O:9][C:8]=2[CH:16]=1)([O-])=O>[Ni].C(O)C>[CH:6]1[C:7]2[C:11]3[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=3[O:9][C:8]=2[CH:16]=[C:4]([NH2:1])[CH:5]=1

Inputs

Step One
Name
Quantity
22 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC2=C(OC3=C2C=CC=C3)C1
Step Two
Name
Quantity
2.75 g
Type
catalyst
Smiles
[Ni]
Step Three
Name
Quantity
365 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
hydrogenate at room temperature
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the filtrate to residue
WASH
Type
WASH
Details
Chromatograph the residue eluting with 9:1 hexane

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C1=CC(=CC=2OC3=C(C21)C=CC=C3)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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